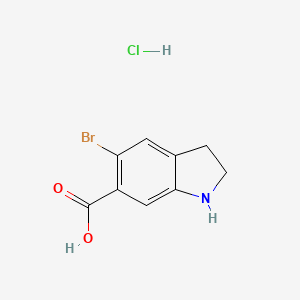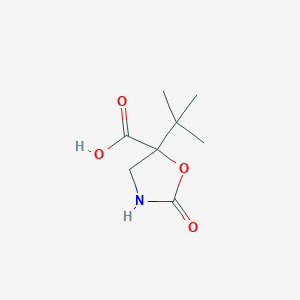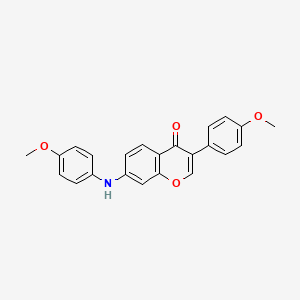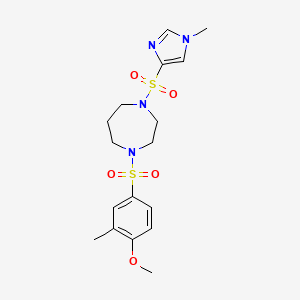![molecular formula C17H17ClN6O2 B3002927 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921575-84-0](/img/structure/B3002927.png)
3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a triazolo ring fused with a purine ring, which is substituted with a chlorophenyl group, an isobutyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the triazolo and purine rings could potentially allow for interesting chemical properties and reactivities .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the chlorophenyl, isobutyl, and methyl groups could potentially allow for various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Electrocatalysis
The compound’s framework is suitable for electrocatalytic applications , particularly in oxidative C–H cycloamination reactions . This process is crucial for synthesizing triazolo-purine nucleosides, which are important in medicinal chemistry. The compound’s ability to facilitate intramolecular C(sp²)–H cycloamination under mild conditions without the need for metals or oxidants is particularly noteworthy .
Organic Semiconductor Materials
Derivatives of this compound exhibit semiconductor properties . They have been shown to possess ambipolar semiconductor characteristics with charge carrier mobilities, making them potential candidates for use in electronic devices . Their weak luminescent properties in solution also suggest applications in optoelectronic materials .
Energetic Materials
The triazole-fused skeleton of the compound contributes to the design of energetic materials . These materials are highly stable and are used in applications requiring high thermal stability and energy content .
Pharmaceutical Synthesis
In pharmaceuticals, the 1,2,4-triazole moiety is a common pharmacophore due to its ability to engage in hydrogen bonding and dipole interactions with biological receptors. This compound, with its triazole component, could be used in the synthesis of drugs with antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Material Science
The electron-deficient nature of the compound’s triazole ring makes it a promising candidate for material science applications . It can function as an electron-transporting and hole-blocking layer in organic electronic devices .
Drug Discovery
The compound’s structure is significant in drug discovery, especially for designing new scaffolds that exhibit a wide range of biological activities. Its presence in various pharmaceuticals underscores its importance in developing new drug candidates .
Antimicrobial Agents
Compounds with the 1,2,4-triazole structure have been identified as potent antimicrobial agents. The compound could be explored for its potential to act against multidrug-resistant pathogens, addressing a critical need in healthcare .
Optical and Charge-Transfer Properties
Finally, the compound’s unique structure contributes to its optical and charge-transfer properties. This makes it a candidate for studying and developing new materials with specific optical characteristics, which could be useful in sensors and other photonic devices .
Wirkmechanismus
Target of action
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been found to exhibit antiviral and antimicrobial activities . They interact with a variety of enzymes and receptors in the biological system .
Mode of action
These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .
Pharmacokinetics
The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Result of action
The result of the action of these compounds is a reduction in the number of plaques formed by viruses . Some compounds also exhibit antibacterial and/or antifungal activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGCKHLXGUFXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002853.png)


![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)



